![molecular formula C16H21NO5 B2633870 (3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1392212-25-7](/img/structure/B2633870.png)
(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and antimicrobial effects based on diverse research findings.
Chemical Structure
The compound's structure features a pyrrolidine ring substituted with a 2-hydroxyphenyl group and an isobutyloxycarbonyl group. This unique configuration is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
Research Findings
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays. At a concentration of 100 µM, it demonstrated significant cytotoxicity, reducing cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .
- Structure-Activity Relationship : Variations in the substituents on the pyrrolidine ring were shown to affect anticancer activity. For instance, derivatives with additional halogen substitutions exhibited enhanced potency, with some reducing A549 viability to as low as 21.2% .
- Comparison with Standard Treatments : The efficacy of the compound was compared to cisplatin, a standard chemotherapeutic agent. The results indicated that while cisplatin remains effective, the tested compound offers a promising alternative or complementary treatment option .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens.
Research Findings
- Pathogen Testing : The compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Minimum Inhibitory Concentration (MIC) : The broth microdilution method was used to determine MIC values, revealing that some derivatives had MIC values lower than 128 µg/mL, indicating effective inhibition of bacterial growth .
Data Summary
Activity | Cell Line/Pathogen | Concentration (µM) | Viability/MIC (%) | Significance |
---|---|---|---|---|
Anticancer | A549 (Lung Cancer) | 100 | 63.4 | p < 0.05 |
Antimicrobial | Klebsiella pneumoniae | Variable | <128 | Effective inhibition |
Antimicrobial | Staphylococcus aureus | Variable | <128 | Effective inhibition |
Case Studies
- Study on Structure-Dependent Activity : A study focused on various substituted pyrrolidine derivatives demonstrated that compounds with hydroxyl and carboxylic acid groups showed enhanced cytotoxicity in cancer cell lines while maintaining lower toxicity in non-cancerous cells .
- Antimicrobial Resistance : Another research effort highlighted the potential of these compounds in combating drug-resistant bacterial strains, suggesting their role in addressing public health challenges posed by antibiotic resistance .
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18/h4-7,11-12,18H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUECZTEIEWQB-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.